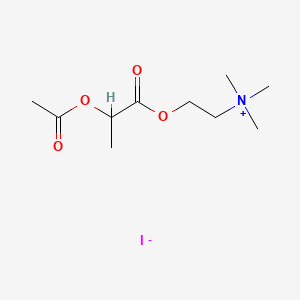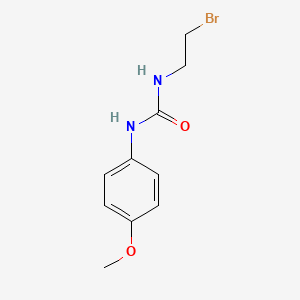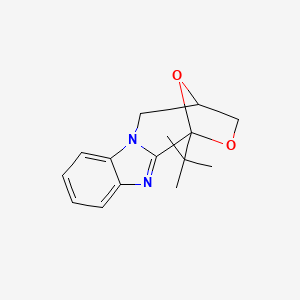![molecular formula C11H16Cl3N3OZn B14456707 Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) CAS No. 67953-75-7](/img/structure/B14456707.png)
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The presence of the trichlorozincate anion adds unique properties to this compound, making it useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) typically involves the diazotization of the corresponding amine. The process begins with the preparation of 4-[ethyl(2-hydroxyethyl)amino]-2-methylaniline. This intermediate is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. The reaction is carried out in an aqueous medium to ensure the stability of the diazonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of trichlorozincate as a counterion is achieved by adding zinc chloride to the reaction mixture, which helps in stabilizing the diazonium ion and enhances its reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium ion.
Coupling Reactions: These reactions often require alkaline conditions and the presence of a coupling component such as phenol or an aromatic amine.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used to convert the diazonium salt back to the amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and benzonitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing processes.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) has several applications in scientific research:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry.
Biology: The compound can be used in labeling and detection techniques due to its ability to form colored azo compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the diazonium group can be used to attach therapeutic agents to target molecules.
Industry: It is used in the production of pigments, dyes, and other colorants.
Wirkmechanismus
The mechanism of action of Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo electrophilic substitution reactions with various nucleophiles. The presence of the trichlorozincate anion helps stabilize the diazonium ion, making it more reactive and versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-) is unique due to the presence of the trichlorozincate anion. This anion enhances the stability and reactivity of the diazonium ion, making it more suitable for specific synthetic applications. Additionally, the ethyl and hydroxyethyl groups attached to the benzene ring provide additional sites for chemical modification, increasing the versatility of this compound in various reactions.
Eigenschaften
CAS-Nummer |
67953-75-7 |
|---|---|
Molekularformel |
C11H16Cl3N3OZn |
Molekulargewicht |
378.0 g/mol |
IUPAC-Name |
4-[ethyl(2-hydroxyethyl)amino]-2-methylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H16N3O.3ClH.Zn/c1-3-14(6-7-15)10-4-5-11(13-12)9(2)8-10;;;;/h4-5,8,15H,3,6-7H2,1-2H3;3*1H;/q+1;;;;+2/p-3 |
InChI-Schlüssel |
UHZXVKCYRSKJFZ-UHFFFAOYSA-K |
Kanonische SMILES |
CCN(CCO)C1=CC(=C(C=C1)[N+]#N)C.Cl[Zn-](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-methyl-5-phenyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole](/img/structure/B14456670.png)





